An In-Depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
An In-Depth Technical Guide to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. This biphenyl derivative, characterized by the presence of a trifluoromethyl group, is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.
Core Chemical Properties
(4'-(Trimodule)-[1,1'-biphenyl]-4-yl)methanol is a white to off-white solid.[1] Its core chemical and physical properties are summarized in the table below. While some experimental data for the target molecule is available, certain properties have been estimated based on data from structurally similar compounds.
| Property | Value | Source |
| CAS Number | 457889-46-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁F₃O | [2][3] |
| Molecular Weight | 252.23 g/mol | [2][3] |
| Melting Point | 147-149 °C | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 337.2 ± 42.0 °C (Predicted for a similar compound) | [4] |
| Density | 1.310 ± 0.06 g/cm³ (Predicted for a similar compound) | [4] |
| Solubility | Limited solubility in water; more soluble in organic solvents like ethanol, methanol, and ethers (Inferred from a related precursor) | [5] |
Synthesis Protocols
The synthesis of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol can be achieved through various synthetic routes. Two prominent methods are detailed below.
Reduction of a Carboxylic Acid Precursor
A common and direct method involves the reduction of 4'-trifluoromethyl-[1,1'-biphenyl]-4-carboxylic acid. Lithium aluminium hydride (LiAlH₄) is a suitable reducing agent for this transformation.
Experimental Protocol:
-
Dissolve 4'-trifluoromethyl-[1,1'-biphenyl]-4-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ in THF to the carboxylic acid solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the completion of the reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting mixture to remove the aluminum salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol.
Caption: Workflow for the reduction synthesis.
Suzuki-Miyaura Cross-Coupling
An alternative and versatile approach is the Suzuki-Miyaura cross-coupling reaction. This method builds the biphenyl scaffold by coupling a boronic acid derivative with a halide. For the synthesis of the target molecule, (4-bromophenyl)methanol can be coupled with (4-(trifluoromethyl)phenyl)boronic acid.
Experimental Protocol:
-
In a reaction vessel, combine (4-bromophenyl)methanol, (4-(trifluoromethyl)phenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃ or Na₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.
-
Heat the mixture to a temperature typically between 80-100 °C and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol.
Caption: Suzuki-Miyaura coupling synthesis.
Spectroscopic Data
¹H NMR: The proton NMR spectrum of a similar compound, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile, in CDCl₃ shows aromatic protons in the range of δ 7.60-7.88 ppm.[6] For the target molecule, one would expect to see signals for the eight aromatic protons on the biphenyl core, a singlet for the benzylic methylene protons (CH₂OH), and a broad singlet for the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum would show signals for the 14 carbon atoms. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to and may also show coupling to adjacent carbons.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹. Strong absorptions corresponding to C-F stretching vibrations are expected in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxyl group, the trifluoromethyl group, and cleavage of the biphenyl linkage.
Relevance in Drug Development
The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance various properties of a drug candidate. The strong electron-withdrawing nature of the CF₃ group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
While direct biological activity data for (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol is limited, a derivative, (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, has been synthesized as a potential inhibitor of human lactate dehydrogenase A (hLDHA).[7] hLDHA is an important target in cancer therapy, as many cancer cells rely on glycolysis for energy production, leading to an overproduction of lactate. Inhibiting hLDHA can disrupt the metabolism of cancer cells.
This suggests that (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol could serve as a valuable building block for the synthesis of novel enzyme inhibitors and other therapeutic agents. The biphenyl scaffold provides a rigid framework that can be functionalized to achieve specific interactions with protein binding sites, while the trifluoromethyl group can enhance the pharmacokinetic profile of the resulting molecules.
Caption: Role in drug discovery.
Conclusion
(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol is a chemical compound with significant potential, particularly as a scaffold in the design and synthesis of new therapeutic agents. While a complete experimental dataset for its chemical properties is not yet fully available, existing information on its synthesis and the known impact of its structural motifs provide a strong foundation for its use in research and development. Further studies to fully characterize this molecule and explore its biological activities are warranted.
References
- 1. (4'-TRIFLUOROMETHYLBIPHENYL-4-YL)-METHANOL CAS#: 457889-46-2 [amp.chemicalbook.com]
- 2. (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol | C14H11F3O | CID 22015014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
